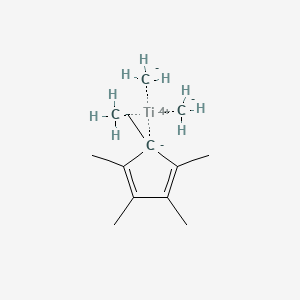
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium ion coordinated with a pentamethylcyclopentadienyl ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene. This intermediate is then further methylated to produce 1,2,3,4,5-pentamethylcyclopentadiene .
Industrial Production Methods
Large-scale production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves a three-step process starting from 2,3,4,5-tetramethyl-2-cyclopentenone and methylmagnesium chloride . The resulting compound is then reacted with titanium tetrachloride to form the desired organometallic complex.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclopentadienyl cations.
Reduction: Reduction reactions can yield cyclopentadienyl anions.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Transition metal catalysts like palladium and platinum are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl derivatives and metal complexes .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1,2,3,4,5-pentamethylcyclopentadiene is used as a ligand in the synthesis of organometallic complexes. These complexes are valuable in catalysis, particularly in polymerization reactions and hydrogenation processes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including high-performance polymers and coatings. Its role as a catalyst in various chemical processes also makes it valuable in industrial chemistry .
Mécanisme D'action
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects involves coordination with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and polymerization. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound of 1,2,3,4,5-pentamethylcyclopentadiene, known for its use in the synthesis of metallocenes.
Methylcyclopentadiene: A partially methylated derivative with similar but less pronounced properties.
Tetramethylcyclopentadiene: Another derivative with four methyl groups, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly valuable in the synthesis of stable organometallic complexes and in catalytic applications where high reactivity is required .
Propriétés
Formule moléculaire |
C13H24Ti |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
Clé InChI |
KYUOMXNNAVEOBY-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


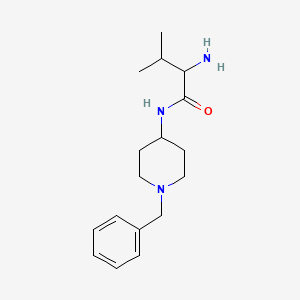
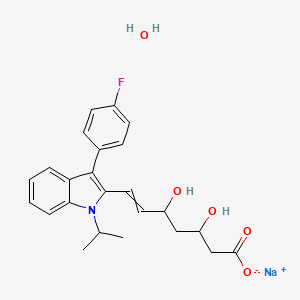
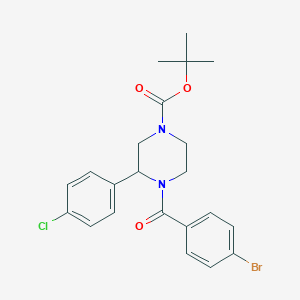
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
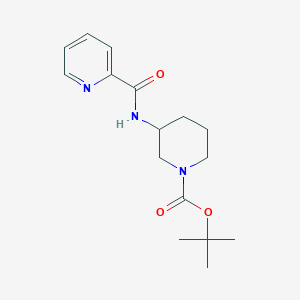
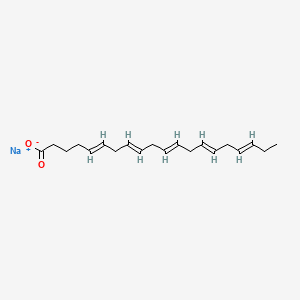
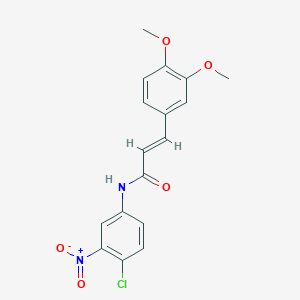
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)

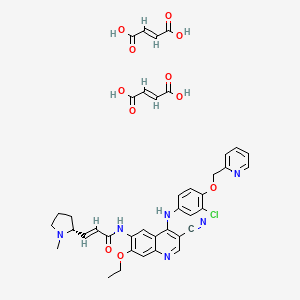
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
